3-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)urea
Description
The compound 3-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)urea is a heterocyclic urea derivative featuring a biphenyl-thiazole core linked to a 4-methoxyphenyl group via a urea bridge. This structure combines pharmacophoric elements known for diverse biological activities, including kinase inhibition and antimicrobial properties . The 4-methoxyphenyl group may influence solubility and metabolic stability due to its electron-donating methoxy substituent .
Properties
IUPAC Name |
1-(4-methoxyphenyl)-3-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2S/c1-28-20-13-11-19(12-14-20)24-22(27)26-23-25-21(15-29-23)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-15H,1H3,(H2,24,25,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSESRSHUQGYZBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)NC2=NC(=CS2)C3=CC=C(C=C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)urea typically involves the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the Biphenyl Group: The biphenyl group can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halide in the presence of a palladium catalyst.
Formation of the Urea Linkage: The final step involves the reaction of the thiazole derivative with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of the reaction conditions to maximize yield and purity. This can include the use of high-throughput screening techniques and continuous flow reactors.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically involving the thiazole ring or the methoxy group.
Reduction: Reduction reactions may target the urea linkage or the biphenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the thiazole ring or the biphenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides, nucleophiles, and electrophiles are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving thiazole derivatives.
Medicine: Potential therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(4-{[1,1’-biphenyl]-4-yl}-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)urea likely involves interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and biphenyl group may play key roles in binding to these targets, while the urea linkage could be involved in hydrogen bonding interactions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Thiazole-Urea Motifs
N-(4-Methoxyphenyl)-N'-(5-nitro-1,3-thiazol-2-yl)urea () shares the urea-thiazole framework but replaces the biphenyl group with a nitro-thiazole moiety. This compound is a derivative of AR-A014418, a glycogen synthase kinase-3β (GSK-3β) inhibitor. Key structural differences include:
- Planarity : The nitro-thiazole derivative exhibits near-coplanarity (r.m.s. deviation = 0.045 Å), facilitating intermolecular N–H···O hydrogen bonding .
- Biological Activity : AR-A014418 derivatives show potent kinase inhibition, whereas the biphenyl-thiazole-urea compound’s activity remains uncharacterized but is hypothesized to target similar pathways .
Compound 73 (), N-(5-([1,1'-biphenyl]-4-carbonyl)-4-(4-methoxyphenyl)thiazol-2-yl)-1-(benzo[d][1,3]dioxol-5-yl)cyclopropane-1-carboxamide, replaces the urea bridge with a cyclopropane-carboxamide group.
Biphenyl-Containing Derivatives
4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole () features a biphenyl-thiazole core but lacks the urea group. This compound exhibits antimicrobial activity, attributed to halogen (Cl/F) substituents that enhance lipophilicity and membrane penetration . In contrast, the methoxy group in the target compound may improve solubility but reduce antimicrobial potency .
(E)-1-(4′-Methoxy-[1,1′-biphenyl]-4-yl)-3-(3-nitrophenyl)prop-2-en-1-one () substitutes the thiazole-urea moiety with a chalcone (α,β-unsaturated ketone) system. The biphenyl-nitro groups enable strong intermolecular stacking (3.4 Å π-π interactions), while the chalcone’s conjugated system enhances UV absorption properties .
Key Research Findings and Implications
- Structure-Activity Relationships (SAR) : The 4-methoxyphenyl group may reduce cytotoxicity compared to halogenated analogs but requires validation .
- Thermodynamic Stability : Biphenyl-thiazole-urea compounds exhibit higher melting points (>200°C) than chalcone derivatives (~160°C), suggesting enhanced crystalline stability .
- Unresolved Questions : The target compound’s specificity for kinase vs. antimicrobial targets remains untested. Computational modeling (e.g., Multiwfn, ) could elucidate electronic profiles and binding modes .
Biological Activity
The compound 3-(4-{[1,1'-biphenyl]-4-yl}-1,3-thiazol-2-yl)-1-(4-methoxyphenyl)urea is a thiazole derivative that has garnered attention for its potential biological activities, particularly in anticancer and antimicrobial applications. This article reviews the biological activity of this compound, drawing from diverse research findings and case studies.
- Molecular Formula : CHNOS
- Molecular Weight : 342.43 g/mol
- CAS Number : Not specified in available literature.
Biological Activity Overview
The biological activity of this compound has been primarily investigated in the context of its anticancer and antimicrobial properties.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds similar to the one in focus have shown promising results against various cancer cell lines.
- Mechanism of Action : The anticancer activity is attributed to the ability of thiazoles to induce apoptosis in cancer cells and inhibit cell proliferation. This is often mediated through the modulation of signaling pathways related to cell survival and apoptosis.
-
Case Studies :
- A study demonstrated that a thiazole derivative led to a reduction in cell viability by approximately 39.8% in Caco-2 cells compared to untreated controls (p < 0.001) .
- Another investigation found that modifications on the thiazole ring significantly enhanced anticancer activity against Caco-2 cells, suggesting that structural variations can lead to improved efficacy .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against various pathogens.
- Antibacterial Activity :
- Antifungal Activity :
Data Table: Biological Activity Summary
| Activity Type | Target Organisms | Efficacy (MIC) | Reference |
|---|---|---|---|
| Anticancer | Caco-2 cells | 39.8% viability reduction | |
| Antibacterial | S. aureus | 1 µg/mL | |
| Antifungal | Drug-resistant Candida strains | 1–8 µg/mL |
Discussion
The biological activity of This compound underscores its potential as a therapeutic agent in oncology and infectious diseases. The structure-activity relationship (SAR) studies indicate that modifications to the thiazole ring can significantly enhance its efficacy against cancer and microbial pathogens.
Q & A
Basic: What are the key synthetic routes for preparing this compound, and how can reaction conditions be optimized for yield?
Answer:
The synthesis typically involves coupling the biphenyl-thiazole core with a 4-methoxyphenylurea moiety. A common approach is cyclization using phosphorous oxychloride (POCl₃) under reflux (e.g., 120°C), as demonstrated for analogous thiazole-urea derivatives . Optimization includes:
- Temperature control : Higher yields are achieved at 120°C compared to lower temperatures.
- Catalyst selection : Lewis acids like POCl₃ improve cyclization efficiency.
- Purification : Column chromatography with gradients of ethyl acetate/hexane resolves byproducts .
Advanced: How can researchers resolve contradictions in biological activity data across different assays?
Answer:
Contradictions often arise from assay-specific interference (e.g., solubility, redox activity). Methodological strategies include:
- Orthogonal assays : Validate antimicrobial activity using both broth microdilution (CLSI guidelines) and agar diffusion methods .
- Structural analogs : Compare activity of the target compound with derivatives lacking the methoxyphenyl or biphenyl groups to identify pharmacophores .
- Redox profiling : Rule out false positives via glutathione quenching or catalase supplementation to neutralize reactive oxygen species .
Basic: What spectroscopic and crystallographic techniques are critical for structural characterization?
Answer:
- Single-crystal X-ray diffraction : Essential for confirming the urea-thiazole linkage and biphenyl planarity, as shown for related urea derivatives .
- ¹H/¹³C NMR : Assign methoxy (-OCH₃) protons at δ ~3.8 ppm and urea NH signals at δ ~9-10 ppm .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
Advanced: What strategies improve the pharmacokinetic profile while retaining bioactivity?
Answer:
- Solubility enhancement : Introduce polar groups (e.g., hydroxyl, carboxyl) to the biphenyl ring without disrupting π-π stacking critical for target binding .
- Metabolic stability : Replace labile groups (e.g., ester linkages) with stable bioisosteres, guided by in vitro microsomal assays .
- Prodrug design : Mask the urea moiety with enzymatically cleavable protectors (e.g., acetyl) to improve oral bioavailability .
Basic: How should researchers design initial in vitro assays to evaluate biological activity?
Answer:
- Antimicrobial screening : Use Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains in MIC assays, noting biphenyl-thiazole derivatives' preferential activity against Gram-positive organisms .
- Cytotoxicity : Test against mammalian cell lines (e.g., HEK293) via MTT assays to establish selectivity indices .
- Enzyme inhibition : Screen against kinases or proteases using fluorescence-based assays, given urea’s hydrogen-bonding capacity .
Advanced: How does environmental persistence impact development, and what models assess this?
Answer:
- Environmental fate studies : Use OECD 307 guidelines to evaluate biodegradation in soil/water systems, noting urea derivatives’ susceptibility to hydrolysis .
- Bioaccumulation potential : Calculate logP (predicted ~3.5 for this compound) and compare to regulatory thresholds (e.g., logP >5 indicates high risk) .
- Ecotoxicology : Assess acute toxicity in Daphnia magna and chronic effects in algal growth inhibition assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
